

A Comprehensive Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile

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Compound of Interest

Compound Name:	3-Bromo-4-(hydroxymethyl)benzonitrile
Cat. No.:	B1524650

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This guide provides an in-depth analysis of **3-Bromo-4-(hydroxymethyl)benzonitrile** (CAS No: 90110-98-8), a versatile trifunctional building block essential for advanced chemical synthesis. We will explore its physicochemical properties, logical synthetic routes, key reaction pathways, and the analytical methodologies required for its characterization, grounding all claims in authoritative data.

Core Physicochemical Properties and Specifications

3-Bromo-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a hydroxymethyl group, and a nitrile group. This unique arrangement makes it a highly valuable intermediate for introducing complex functionalities in multi-step syntheses, particularly in the fields of medicinal chemistry and materials science. Its identity and purity are paramount for reproducible downstream applications.

The fundamental properties of this reagent are summarized below.

Property	Value	Source
CAS Number	90110-98-8	Sigma-Aldrich
Molecular Formula	C ₈ H ₆ BrNO	PubChem[1]
Molecular Weight	212.05 g/mol	Sigma-Aldrich
Appearance	White to off-white solid	Certificate of Analysis[2]
Purity	Typically ≥98%	Sigma-Aldrich
Storage	Sealed in a dry environment at room temperature	Sigma-Aldrich
InChIKey	LMKVEJWFFPCGJC-UHFFFAOYSA-N	PubChem[1]
SMILES	C1=CC(=C(C=C1C#N)Br)CO	PubChemLite[1]

Strategic Synthesis: From Aldehyde to Alcohol

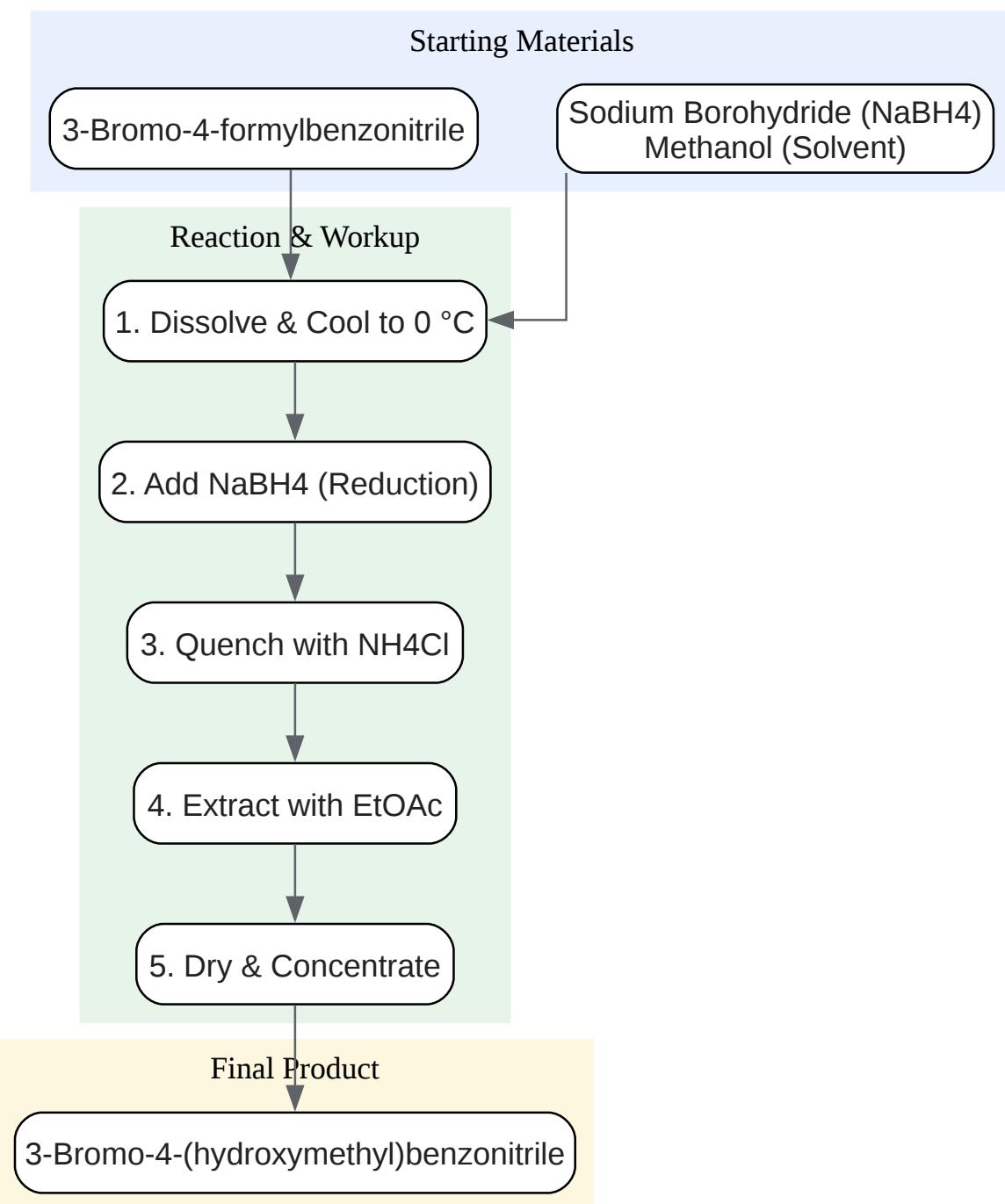
The most direct and reliable synthesis of **3-Bromo-4-(hydroxymethyl)benzonitrile** involves the selective reduction of its corresponding aldehyde precursor, 3-Bromo-4-formylbenzonitrile. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and mild reaction conditions.

Experimental Protocol: Reduction of 3-Bromo-4-formylbenzonitrile

This protocol describes a standard laboratory-scale synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that reduces aldehydes to alcohols without affecting the more resilient nitrile or aryl bromide functionalities. Methanol serves as an ideal protic solvent, facilitating the reaction and simplifying the workup.

- Reaction Setup: To a solution of 3-Bromo-4-formylbenzonitrile (1.0 eq) in methanol (MeOH) in a round-bottom flask, add a magnetic stir bar.

- Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.
- Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The slow addition maintains the low temperature and manages the evolution of hydrogen gas.
- Reaction Monitoring: Stir the mixture at 0 °C for 30-60 minutes. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. This step is performed at 0 °C to safely neutralize the reactive hydride.
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Add ethyl acetate (EtOAc) to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. This removes inorganic salts and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the solid residue by recrystallization or silica gel column chromatography to afford **3-Bromo-4-(hydroxymethyl)benzonitrile** as a white solid.

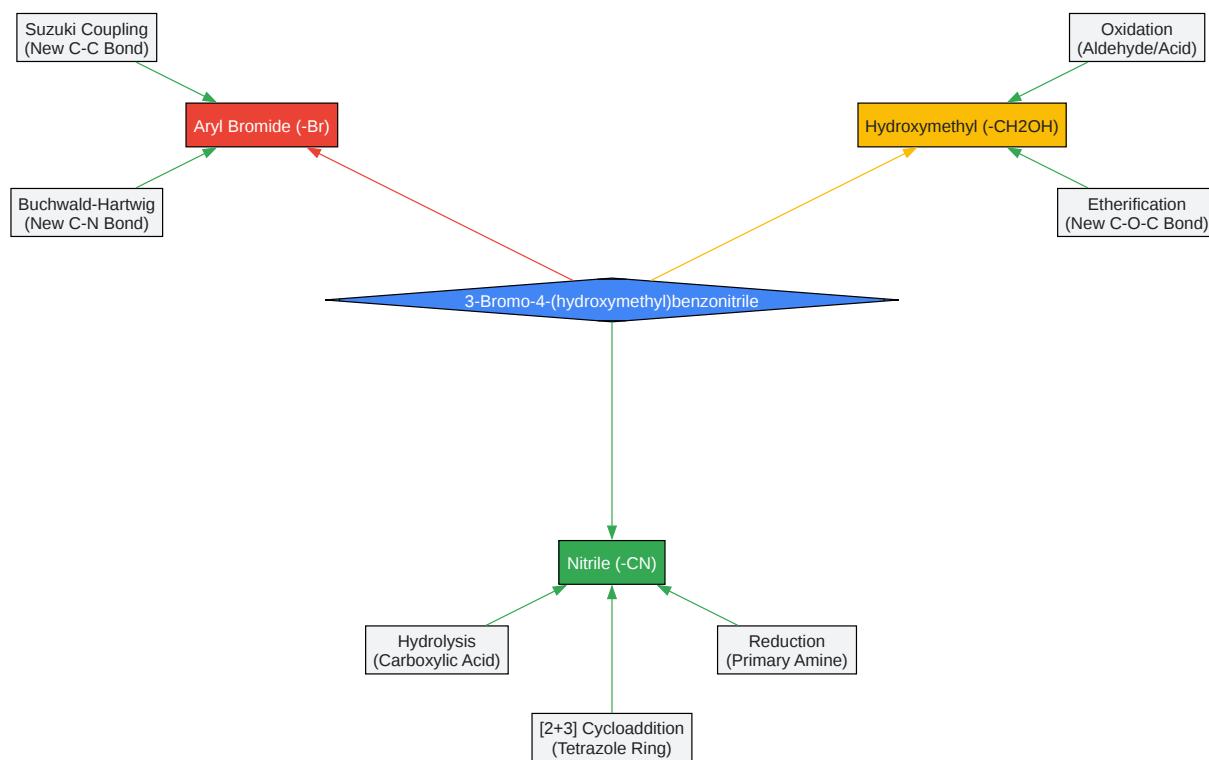
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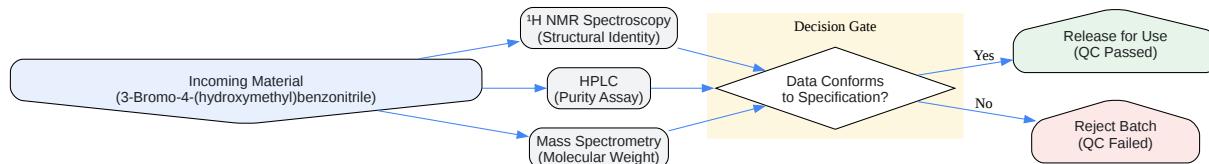
Caption: Synthetic workflow for **3-Bromo-4-(hydroxymethyl)benzonitrile**.

Chemical Reactivity and Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful scaffold in drug discovery and materials science.

- **Aryl Bromide (–Br):** The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, which is fundamental for building the core structures of many active pharmaceutical ingredients (APIs).
- **Hydroxymethyl (–CH₂OH):** This primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing another layer of synthetic diversity. It can also participate in etherification or esterification reactions to connect to other molecular fragments.
- **Nitrile (–C≡N):** The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or, significantly in medicinal chemistry, converted into a tetrazole ring.^[3] Tetrazoles are common bioisosteres for carboxylic acids, often improving the pharmacokinetic profile of a drug candidate.





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